4-Amino-1-isopropyl-2-methylpyrazolidine
CAS No.:
Cat. No.: VC13934534
Molecular Formula: C7H17N3
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17N3 |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 1-methyl-2-propan-2-ylpyrazolidin-4-amine |
| Standard InChI | InChI=1S/C7H17N3/c1-6(2)10-5-7(8)4-9(10)3/h6-7H,4-5,8H2,1-3H3 |
| Standard InChI Key | NSHLYLMEOSXOCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC(CN1C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-1-isopropyl-2-methylpyrazolidine features a pyrazolidine core, a saturated five-membered ring with two adjacent nitrogen atoms. Substituents include:
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An amino group (-NH) at the 4-position.
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An isopropyl group (-CH(CH)) at the 1-position.
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A methyl group (-CH) at the 2-position.
This configuration introduces steric and electronic effects that influence reactivity and interaction with biological targets.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.23 g/mol |
| Solubility | Limited aqueous solubility |
| Stability | Stable under inert conditions |
The compound’s limited solubility in polar solvents suggests hydrophobicity, which may impact formulation strategies for pharmacological use.
Synthesis and Optimization
Primary Synthetic Route
The synthesis of 4-Amino-1-isopropyl-2-methylpyrazolidine typically involves condensation reactions between hydrazines and β-keto esters. Key steps include:
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Hydrazine Activation: Hydrazine derivatives react with β-keto esters under reflux in ethanol or methanol.
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Cyclization: Intramolecular cyclization forms the pyrazolidine ring.
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Functionalization: Introduction of isopropyl and methyl groups via alkylation or nucleophilic substitution.
Reaction conditions (e.g., temperature, solvent polarity, and catalysts) critically influence yield and purity. For example, methanol as a solvent at 60–80°C optimizes cyclization efficiency.
Challenges and Modifications
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Byproduct Formation: Competing reactions may yield open-chain hydrazides.
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Catalyst Selection: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates but require careful pH control.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) are often necessary to isolate the pure compound.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): and NMR confirm ring structure and substituent positions. For example, the amino proton resonates near δ 1.5–2.0 ppm.
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Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) validate functional groups.
Applications and Future Directions
Current Uses
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Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.
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Chemical Biology: Used in probe molecules to study enzyme-substrate interactions .
Research Opportunities
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